molecular formula C10H9FN4S B3074142 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 1019187-19-9

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B3074142
CAS No.: 1019187-19-9
M. Wt: 236.27 g/mol
InChI Key: AQKBJXHCXBAJCZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide typically involves the following steps:

  • Formation of the Triazole Ring:

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorophenyl halide reacts with the triazole intermediate.

  • Formation of the Carbothioamide Group: The carbothioamide group is introduced by reacting the intermediate with thiosemicarbazide under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced functional groups.

  • Substitution Products: Various derivatives with different substituents.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the triazole and carbothioamide groups contribute to the compound's biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide: Lacks the methyl group.

  • 1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of carbothioamide.

  • 1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group.

Uniqueness: The presence of the carbothioamide group in 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide distinguishes it from similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

1-(3-fluorophenyl)-5-methyltriazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-6-9(10(12)16)13-14-15(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBJXHCXBAJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
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1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
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1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
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1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
Reactant of Route 5
1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
Reactant of Route 6
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1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

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